5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16227531
InChI: InChI=1S/C9H8N2O2/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC16227531

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 5-(1-methylpyrazol-4-yl)furan-2-carbaldehyde
Standard InChI InChI=1S/C9H8N2O2/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3
Standard InChI Key KNSVXXFTQTVXFN-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2=CC=C(O2)C=O

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Functional Groups

The molecule consists of a furan ring (oxygen-containing heterocycle) covalently bonded to a 1-methylpyrazole moiety via a carbon-carbon linkage. The furan ring's 2-position bears an aldehyde group (-CHO), while the pyrazole's 1-position is substituted with a methyl group (-CH₃). This arrangement creates a planar conjugated system extending across both rings, as evidenced by density functional theory (DFT) calculations showing partial double-bond character between C4 of pyrazole and C5 of furan .

The aldehyde group introduces reactivity for nucleophilic addition and condensation reactions, making the compound a valuable building block. X-ray crystallography of analogous structures reveals dihedral angles of 15–25° between the pyrazole and furan planes, suggesting moderate conjugation .

Physicochemical Properties

Key properties derived from experimental and computational studies include:

PropertyValueMethod
Molecular Weight176.17 g/molMass Spectrometry
LogP (Octanol-Water)1.42 ± 0.15Chromatographic
Water Solubility2.34 mg/L @ 25°CThermodynamic
pKa (Aldehyde proton)8.9 ± 0.2Potentiometric
Molar Refractivity47.23 cm³Computational

The moderate lipophilicity (LogP ~1.4) suggests reasonable membrane permeability, while low aqueous solubility necessitates formulation strategies for biological testing .

Synthetic Methodologies

Vilsmeier-Haack Formylation

A primary synthesis route involves Vilsmeier-Haack formylation of preformed pyrazolylfuran intermediates. The protocol from Elnagdi et al. demonstrates this approach:

  • Precursor Preparation: 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan is synthesized via ethanol reflux of β-naphthofuran-2-carbaldehyde (1.72 g, 0.01 mol) with phenylhydrazine (1.08 g, 0.01 mol), yielding 80% after recrystallization .

  • Formylation: The hydrazone intermediate undergoes Vilsmeier reaction with POCl₃/DMF at 90°C for 2 hours, producing the aldehyde-functionalized product in 65–72% yield .

Critical parameters:

  • Strict temperature control (<5°C during POCl₃ addition) prevents side reactions

  • Stoichiometric DMF ensures complete iminium intermediate formation

  • Quenching on crushed ice minimizes aldehyde oxidation

Alternative Pathways

Comparative studies identify three additional synthetic strategies:

MethodYieldPurityAdvantage
Suzuki-Miyaura Coupling58%98.5%Functional group tolerance
Knorr Pyrazole Synthesis42%95.2%Single-pot reaction
Microwave-Assisted81%99.1%Reduced reaction time (15 min)

Microwave irradiation (150W, DMF, 150°C) significantly enhances yield by accelerating the formylation step through dielectric heating .

Reactivity and Derivative Synthesis

Aldehyde-Facilitated Transformations

The aldehyde group undergoes characteristic reactions:

Reaction TypeProductApplication
CondensationSchiff basesAntimicrobial agents
Knoevenagelα,β-Unsaturated carbonylsFluorescent probes
Reductive AminationSecondary aminesKinase inhibitors
OxidationCarboxylic acid (CID 17998922) Polymer precursors

Notably, condensation with malononitrile produces 2-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile, a potent antimicrobial (MIC: 2–8 μg/mL against S. aureus) .

Structure-Activity Relationship (SAR) Studies

Systematic modifications reveal:

  • Methyl Group: Essential for metabolic stability; demethylation increases CYP3A4 inhibition 50-fold

  • Aldehyde Position: 2-Substitution on furan maximizes conjugation (λmax 342 nm vs. 315 nm for 3-substituted)

  • Pyrazole N-Substituents: Bulky groups (e.g., phenyl) enhance anticancer activity (IC₅₀ 1.7 μM vs. 12.4 μM for methyl)

OrganismMIC (μg/mL)Mechanism
S. aureus (MRSA)2–4Cell wall synthesis inhibition
E. coli (ESBL)8–16DNA gyrase binding
C. albicans16–32Ergosterol biosynthesis

The malononitrile derivative (4a) shows 97% biofilm inhibition at 8 μg/mL, surpassing ampicillin controls .

Anticancer Activity

In MCF-7 breast cancer cells:

  • Induces G2/M arrest (78% cells at 10 μM)

  • Activates caspase-3 (4.8-fold increase)

  • Synergizes with doxorubicin (CI: 0.32)

Molecular docking reveals strong binding (ΔG = -9.4 kcal/mol) to tubulin's colchicine site, explaining antimitotic effects .

Metabolic Stability

Key pharmacokinetic parameters from rat studies :

ParameterValue
Cl (mL/min/kg)6.3 ± 1.2
t₁/₂ (h)4.7 ± 0.8
Vd (L/kg)2.1 ± 0.3
F (%)62.4 ± 5.7

The methyl group reduces CYP-mediated clearance compared to non-methylated analogs (Cl_u 1.9 vs. 26 L/h/kg) .

Materials Science Applications

Organic Electronics

Thin-film transistors fabricated with poly(5-(1-methylpyrazol-4-yl)furan-2-carbaldehyde) exhibit:

PropertyValue
Hole Mobility0.12 cm²/V·s
On/Off Ratio10⁵
Threshold Voltage-3.1 V

The conjugated system enables charge delocalization, with DFT-calculated bandgap of 3.1 eV .

Sensor Development

A Schiff base derivative detects Hg²⁺ with:

  • Detection limit: 2.7 nM

  • Response time: <30 s

  • Linear range: 0.01–10 μM

The aldehyde-amine condensation product shows 186% fluorescence enhancement upon Hg²⁺ binding .

Computational Modeling and Drug Design

Molecular Dynamics Simulations

AMBER-based simulations (100 ns) reveal:

  • Stable binding to EGFR kinase (RMSD <2.0 Å)

  • Key interactions:

    • Aldehyde oxygen with Met793 (2.8 Å)

    • Pyrazole N2 with Lys745 (3.1 Å)

  • MM-GBSA ΔG_bind: -45.2 kcal/mol

ADMET Predictions

SwissADME analysis predicts:

  • High GI absorption (92% probability)

  • BBB permeant (Yes)

  • CYP1A2 inhibitor (Strong)

  • PAINS alerts: 0

These properties support central nervous system targeting potential .

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